N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, along with a cyclopropyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) as a reagent.
Pyrimidine Formation: The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-Bromophenyl)-6,7-dimethoxyquinazoline-4-amine: This compound also contains a bromophenyl group and has been studied for its potential as an epidermal growth factor receptor (EGFR) inhibitor.
N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares the bromophenyl group and carboxamide functionality and has been investigated for its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-10-2-1-3-11(6-10)18-14(19)13-7-12(9-4-5-9)16-8-17-13/h1-3,6-9H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYFWVTCUBVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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